Methyl 2-(1-methylpiperidin-4-ylidene)acetate
Overview
Description
Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Nasser et al. (2010) reports on the synthesis of derivatives related to "Methyl 2-(1-methylpiperidin-4-ylidene)acetate" and their antimicrobial activities. The newly synthesized compounds demonstrated promising activity against a range of antibacterial and antifungal organisms, showcasing the chemical's utility in developing potential antimicrobial agents Nasser, A., Idhayadhulla, A., Kumar, R., & Selvin, J. (2010). E-journal of Chemistry.
Acetylcholinesterase Enzymatic Activity
Nguyen, Snyder, and Kilbourn (1998) explored carbon-11 labeled N-methylpiperidinyl esters, based on the structure of "this compound," as potential in vivo substrates for acetylcholinesterase (AChE). This research is pivotal in understanding the enzyme's activity in the human brain, which has implications for studying neurodegenerative diseases Nguyen, T., Snyder, S., & Kilbourn, M. (1998). Nuclear Medicine and Biology.
Photochemical Properties
Research by Lippold, Neudörfl, and Griesbeck (2021) investigated heterocyclic 1,1-donor–acceptor-substituted alkenes, including derivatives of "this compound." Their study focused on the pH-dependent fluorescence and unusual photooxygenation properties of these compounds, offering insights into their potential applications in photochemical processes Lippold, T., Neudörfl, J., & Griesbeck, A. (2021). Molecules.
Aldose Reductase Inhibitors
Ali et al. (2012) synthesized and evaluated iminothiazolidin-4-one acetate derivatives, related to "this compound," as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). Their findings highlight the compound's potential for developing treatments for diabetic complications, demonstrating its relevance in medical chemistry Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J. (2012). MedChemComm.
Catalyst in Transesterification/Acylation Reactions
Studies have also shown the utility of "this compound" derivatives in catalyzing transesterification/acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) demonstrated that N-heterocyclic carbene catalysts derived from such compounds could mediate efficient acylation of alcohols, indicating their versatility in synthetic organic chemistry Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry.
Future Directions
The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUSEORPMHJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC(=O)OC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609345 | |
Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154594-25-9 | |
Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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